N-(3-Diethylamino-propyl)-guanidine
Description
Historical Context of Guanidine (B92328) Derivatives in Medicinal Chemistry
The journey of guanidine in science began in 1861 when Adolph Strecker first isolated it through the oxidative degradation of guanine, an aromatic natural product obtained from Peruvian guano. wikipedia.org This discovery paved the way for the exploration of guanidine and its derivatives in various scientific fields, most notably in medicinal chemistry. Over the decades, the unique chemical and physicochemical properties of the guanidine group have been harnessed to develop a wide array of therapeutic agents for a broad spectrum of diseases. nih.gov
The versatility of the guanidine moiety is evident in the diverse range of pharmaceuticals that incorporate this structural motif. mdpi.com Notable examples include:
Metformin , an essential antidiabetic drug. mdpi.comjocpr.com
Guanabenz , an antihypertensive agent. mdpi.com
Streptomycin and Trimethoprim , which are well-established antibiotic drugs. mdpi.comjocpr.com
Zanamivir , an antiviral medication effective against influenza. jocpr.comresearchgate.net
Proguanil , an antimalarial drug. mdpi.com
Rosuvastatin , a medication used to prevent cardiovascular disease. mdpi.com
The continued success of these and other guanidine-containing drugs underscores the historical and ongoing importance of this compound class in the development of new medicines.
Overview of Research Trajectories for N-(3-Diethylamino-propyl)-guanidine and Related Compounds
Research into this compound and its analogs is part of a broader investigation into the therapeutic potential of substituted guanidines. While specific research on this compound is not extensively detailed in publicly available literature, the trajectory of related compounds provides valuable insights. For instance, studies on N,N′,N″-tris(3-dimethylaminopropyl)-guanidine have explored its synthesis and the hydrogen bonding characteristics of its protonated form. researchgate.net The synthesis of this compound sulfate (B86663) has also been documented. bldpharm.combldpharm.com
The general research direction for such compounds often involves their synthesis and subsequent evaluation for various biological activities. For example, the modification of the guanidine group has led to the discovery of potent antagonists for muscarinic M2 and M4 receptors, starting from compounds initially designed as histamine (B1213489) H3 receptor antagonists. acs.orgnih.gov The research often focuses on creating libraries of guanidine derivatives to explore their structure-activity relationships against different biological targets. nih.govnih.gov These investigations aim to develop novel therapeutic agents for a range of conditions, including cardiovascular diseases, neurological disorders, and infectious diseases. nih.govgoogle.com
The synthesis of guanidines can be challenging, often requiring costly and toxic reagents, which can result in low yields and undesirable by-products. mdpi.com Consequently, a significant area of research is dedicated to developing more efficient and environmentally friendly synthetic methods, such as guanylation reactions. mdpi.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H20N4 |
| Molar Mass | 172.27 g/mol |
| Boiling Point | 252.9±42.0 °C (Predicted) |
| Density | 1.02 g/cm³ (Predicted) |
| CAS Number | 45017-94-5 |
Data sourced from chemicalbook.com
Significance of the Guanidine Moiety in Biological Systems and Drug Design
The guanidine group is considered a "privileged structural motif" in drug design due to its unique electronic and geometric properties. nih.gov As one of the most basic functional groups in organic chemistry, it is protonated at physiological pH, forming a positively charged guanidinium (B1211019) ion. This positive charge and the ability to form multiple hydrogen bonds are crucial for its interaction with biological targets. researchgate.netnih.gov
The guanidinium group's capacity to engage in strong electrostatic and hydrogen bonding interactions allows it to bind effectively to biological macromolecules such as proteins and nucleic acids. nih.gov For instance, it can interact with negatively charged groups like carboxylates and phosphates found in amino acid residues and DNA/RNA backbones. researchgate.net This ability to form stable bonds is fundamental to the pharmacological activity of many guanidine-containing drugs. nih.gov
In drug design, the guanidine moiety is often incorporated into molecules to enhance their binding affinity and selectivity for specific biological targets. nih.gov It is a key component in the design of inhibitors for enzymes like nitric oxide synthase and the Na+/H+ exchanger. nih.gov Furthermore, the guanidine group's presence has been shown to augment the antimicrobial activity of various compounds against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov
The versatility of the guanidine group extends to its role in creating compounds that can act on the central nervous system, as anti-inflammatory agents, and as antithrombotic agents. nih.gov The ongoing exploration of guanidine-containing molecules continues to yield new therapeutic leads, solidifying the significance of this functional group in modern pharmaceutical research. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(diethylamino)propyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4/c1-3-12(4-2)7-5-6-11-8(9)10/h3-7H2,1-2H3,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPBHPAEQYLTGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395510 | |
| Record name | N-(3-Diethylamino-propyl)-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45017-94-5 | |
| Record name | N-(3-Diethylamino-propyl)-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 3 Diethylamino Propyl Guanidine and Analogues
Established Synthetic Routes for Guanidine (B92328) Derivative Formation
The formation of the guanidine moiety is typically achieved through the reaction of an amine with a suitable guanylating agent. Classical methods often involve precursors like cyanamides, carbodiimides, or thiourea (B124793) derivatives. researchgate.netresearchgate.net For the synthesis of N-(3-Diethylamino-propyl)-guanidine, a primary amine, N,N-diethyl-1,3-propanediamine, would be reacted with a guanylating agent. A common and direct approach is the reaction of amines with cyanamide, which can be facilitated by catalytic amounts of scandium(III) triflate under mild, aqueous conditions. organic-chemistry.org Another prevalent method is the use of carbodiimides, which react with amines to form guanidines in a process that can be catalyzed by various metal complexes. acs.orgacs.org The synthesis of N,N',N''-tris(3-dimethylaminopropyl)-guanidine, a close analogue, has been described via the reaction of 3-dimethylaminopropylamine (B130723) with a carbodiimide (B86325), suggesting a similar pathway is viable for its diethyl counterpart. researchgate.netgoogle.com
Alternative routes utilize reagents like S-methylisothiourea or pyrazole-1-carboxamidine derivatives. researchgate.net For instance, the use of cyanuric chloride as an activating reagent for di-Boc-thiourea offers a metal-free alternative for the guanylation of amines, avoiding the environmental hazards associated with heavy metals like mercury. organic-chemistry.org
The synthesis of guanidines can proceed through two primary reaction types: nucleophilic substitution and nucleophilic addition. researchgate.net In many classical methods, an amine acts as a nucleophile, attacking the electrophilic carbon of a guanylating agent and displacing a leaving group. researchgate.net
When carbodiimides are used in catalytic guanylation reactions, several mechanisms have been identified, often depending on the metal catalyst employed. These include:
[2+2]-cycloaddition/protonation : This mechanism is proposed for certain titanium imido catalysts. A carbodiimide undergoes a [2+2] cycloaddition with the metal-imido bond, followed by proton transfer from the incoming amine to release the guanidine product and regenerate the catalyst. acs.orgrsc.org
Insertion/protonation : Common for rare-earth metal catalysts, this pathway involves the nucleophilic addition of a metal-amido species to the carbodiimide, forming a guanidinate complex which is then protonated by the amine substrate. acs.org
Activation of carbodiimide/nucleophilic addition/intramolecular protonation : In this mechanism, the catalyst activates the carbodiimide, making it more susceptible to nucleophilic attack by the amine. acs.org
Protonation/nucleophilic addition/disassociation : This pathway involves the initial protonation of the carbodiimide. acs.org
These catalytic cycles are generally efficient and atom-economical for constructing a variety of guanidine structures. researchgate.netacs.org
Optimizing reaction conditions is crucial for achieving high yields and purity in guanidine synthesis. Key parameters include the choice of solvent, temperature, and catalyst. For example, in a one-pot synthesis of N,N'-disubstituted guanidines, acetonitrile (B52724) was found to be the optimal solvent, significantly improving the yield compared to non-polar solvents. rsc.org
The use of specific guanylating reagents can also be optimized. The synthesis and use of 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) as a guanylating agent has been refined to proceed under mild conditions (55 °C for 15 minutes), providing high yields of nitroguanidine (B56551) intermediates which can then be converted to the final guanidine products. thieme-connect.com Similarly, protocols for synthesizing guanidines from amidines have been optimized to run at a mild 30°C in a green solvent, dimethyl carbonate, with the possibility of recycling the hypervalent iodine reagent used as an oxidant. uantwerpen.be
Table 1: Optimization of a One-Pot Guanidine Synthesis This table is based on data for the synthesis of N-(4-methoxyphenyl)-N'-tert-butylguanidine.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Dichloromethane (DCM) | 25 | 12 |
| 2 | Acetonitrile (MeCN) | 25 | 75 |
| 3 | Tetrahydrofuran (THF) | 25 | 25 |
| 4 | Toluene | 25 | 15 |
| 5 | "Wet" Acetonitrile | 25 | 74 |
| Data sourced from Organic & Biomolecular Chemistry. rsc.org |
Advanced Synthetic Strategies for Complex Guanidine Structures
Beyond established routes, advanced strategies have been developed to create more complex guanidines, including those with specific stereochemistry or functional groups designed to enhance biological activity.
Chiral guanidines have emerged as powerful organocatalysts in asymmetric synthesis due to their strong basicity and ability to form hydrogen bonds. rsc.orgresearchgate.netscispace.com The synthesis of these chiral derivatives involves introducing chirality on one or more of the guanidinyl nitrogen atoms. nih.gov This can be achieved by using chiral amines as starting materials or by employing chiral auxiliaries during the synthesis.
A variety of structurally diverse chiral guanidine catalysts, including bicyclic, monocyclic, and acyclic types, have been developed. rsc.orgresearchgate.net These catalysts have been successfully used in numerous transformations, such as Michael additions, aldol (B89426) reactions, and cycloadditions, affording products with high efficiency and stereoselectivity. rsc.orgresearchgate.net Furthermore, chiral guanidinium (B1211019) salts are effective in phase-transfer catalysis and as hydrogen-bond donors. researchgate.net The combination of chiral guanidines with metal complexes has further expanded their utility, enabling challenging asymmetric transformations. rsc.orgresearchgate.net
The biological activity of guanidine-containing compounds can be finely tuned through functionalization and derivatization. nih.gov A common strategy involves modifying the substituents on the guanidine nitrogen atoms or altering the linker connecting the guanidine group to other parts of the molecule.
For instance, in a series of histamine (B1213489) H3 receptor antagonists, replacing a flexible alkyl chain with a more rigid 1,4-cyclohexylene or p-phenylene group led to the discovery of potent muscarinic M2 and M4 receptor antagonists. nih.govacs.org This demonstrates how simple structural modifications can lead to significant changes in pharmacological profiles. Another approach is the direct modification of the guanidine group itself, which is often crucial for biological interactions. nih.gov Methods have been developed for the N-alkylation or N-acylation of the guanidine moiety in peptidic ligands, which can alter receptor binding selectivity. nih.govresearchgate.net Such modifications are often achieved using tailor-made precursors that transfer a pre-functionalized guanidine group to an amine. researchgate.net These techniques have been used to create libraries of amphiphilic compounds with enhanced antibacterial and biofilm-disrupting activities. rsc.org
Structure Activity Relationship Sar and Mechanistic Elucidation of N 3 Diethylamino Propyl Guanidine Derivatives
Elucidation of Pharmacophoric Features and Key Structural Motifs
The biological activity of N-(3-Diethylamino-propyl)-guanidine derivatives is intrinsically linked to their molecular architecture. A typical pharmacophore for this class of compounds consists of three key components: a highly basic guanidine (B92328) head, a flexible linker or spacer, and a terminal functional group.
The guanidine group is a critical feature, existing predominantly as a protonated guanidinium (B1211019) ion at physiological pH. This positive charge allows it to form strong electrostatic and hydrogen bond interactions with electronegative pockets within receptor binding sites. drugbank.comkyushu-u.ac.jp The planarity and charge delocalization of the guanidinium ion are essential for its binding capabilities.
The propyl linker (a three-carbon chain) connecting the guanidine head to the terminal amino group provides optimal spacing and conformational flexibility, allowing the molecule to adopt a favorable orientation within the target receptor. The length and nature of this linker can significantly influence receptor affinity and selectivity. nih.govnih.gov
In more complex derivatives, the simple diethylamino moiety can be replaced by larger, often aromatic or heteroaromatic systems, which can engage in additional binding interactions, such as pi-pi stacking or hydrophobic interactions, leading to enhanced potency and selectivity for specific receptor subtypes. nih.govnih.gov
Impact of Guanidine Substitution Patterns on Biological Efficacy
Modifications to the guanidine moiety itself or the terminal group have a profound impact on the biological efficacy and receptor selectivity of this compound derivatives.
The substitution pattern on the guanidine nitrogen atoms is a key determinant of activity. For instance, studies on simple guanidine alkyl derivatives have shown that while guanidine and N,N-dimethyl guanidine enhance norepinephrine (B1679862) release, N,N'-dimethyl guanidine is inactive, highlighting the importance of the substitution placement. nih.gov The introduction of bulky or electron-withdrawing groups, such as a cyano group to form a cyanoguanidine, can alter the basicity and hydrogen bonding capacity of the guanidine core, leading to significant changes in receptor interaction. mdpi.com For example, N-cyanoguanidine derivatives have been developed as dual histamine (B1213489) H1 and H2 receptor antagonists. mdpi.com
Furthermore, replacing the guanidine group with other basic moieties like isothiourea or amine groups can drastically alter the pharmacological profile. In a series of hetarylpropylguanidines, an S-methylisothiourea analogue demonstrated high affinity for the histamine H4 receptor, whereas amine analogues in another series targeting neuropeptide Y receptors showed greater potency than their guanidine counterparts. nih.govnih.gov This indicates that while the basicity provided by the guanidine is important, the specific geometry and hydrogen-bonding pattern of the group are crucial for affinity at certain receptors.
The terminal group of the molecule offers another point for modification. Replacing the diethylamino group with various cyclic or aromatic structures can introduce new interactions with the receptor, thereby modulating efficacy and selectivity. For example, in the development of neuropeptide Y (NPY) antagonists, replacing an imidazole (B134444) ring with a phenol (B47542) group was explored to mimic the endogenous ligand. nih.gov Similarly, attaching bulky aromatic systems can lead to compounds with entirely different activities, such as antiprotozoal agents that target the minor groove of DNA. nih.gov
The table below summarizes the effects of various substitutions on the biological activity of guanidine derivatives, based on findings from multiple studies.
| Parent Compound/Scaffold | Substitution | Effect on Biological Activity | Receptor Target |
| Guanidine | Methyl, N,N-Dimethyl | Enhanced norepinephrine release | Adrenergic System |
| Guanidine | N,N'-Dimethyl, Propyl | Inactive for norepinephrine release | Adrenergic System |
| Hetarylpropylguanidine | S-methylisothiourea at guanidine | High affinity at hH4R | Histamine H4 Receptor |
| Imidazolylpropylguanidine | Side chain amino group instead of guanidine | Increased potency | Neuropeptide Y Y1 Receptor |
| General Guanidine Structure | N-Cyano substitution | Dual H1/H2 antagonistic activity | Histamine H1/H2 Receptors |
| Bis-guanidine | Carbamate prodrugs | Prolonged survival in antitrypanosomal models | DNA Minor Groove |
Molecular Mechanisms of Action (MoA)
This compound and its derivatives exert their effects by interacting with various G-protein coupled receptors (GPCRs). The specific interactions dictate whether the compound acts as an agonist, antagonist, or inverse agonist.
Guanidine-containing structures are well-established modulators of histamine receptors. nih.gov
H1 and H2 Receptors: Early research identified Nα-guanylhistamine, a simple guanidine derivative of histamine, as the first H2-receptor antagonist, although it also acted as a partial agonist. nih.gov More complex cyanoguanidine derivatives have been synthesized that exhibit potent antagonistic activity at both H1 and H2 receptors. mdpi.com For instance, extending the spacer chain between the cyanoguanidine and another nitrogenous moiety to seven methylene (B1212753) groups resulted in a highly potent H2 antagonist. mdpi.com
H3 and H4 Receptors: Structure-activity relationship studies on hetarylpropylguanidines have led to the development of ligands with varying affinities and selectivities across all four histamine receptor subtypes. nih.gov Simple modifications, such as heteroatomic exchange at the guanidine moiety to create an S-methylisothiourea, can shift selectivity towards the H4 receptor, yielding compounds with high affinity (pKi = 8.14). nih.gov Conversely, other modifications on the same scaffold can produce ligands that prefer the H3 receptor. nih.gov This demonstrates that the guanidine core is a versatile scaffold for targeting the entire family of histamine receptors.
The table below presents binding affinities of representative guanidine derivatives at human histamine receptors.
| Compound | Modification | hH1R (pKi) | hH2R (pKi) | hH3R (pKi) | hH4R (pKi) |
| Hetarylpropylguanidine Derivative 143 | S-methylisothiourea analogue | 6.07 | < 5.0 | 6.85 | 8.14 |
| Hetarylpropylguanidine Derivative 144 | Benzoylurea derivative | 6.30 | 5.34 | 7.32 | 6.46 |
Data sourced from a study on hetarylpropylguanidines. nih.gov
Certain histamine H2 receptor agonists of the guanidine type, such as arpromidine, were found to be weak antagonists at the Neuropeptide Y (NPY) Y1 receptor. nih.gov This discovery prompted the synthesis of N,N-disubstituted ω-guanidinoalkanoic acid amides as potential NPY antagonists. nih.gov
Y1 Receptor: In a series of N-(diphenylalkyl)amide derivatives, compounds with a trimethylene chain were more active as Y1 antagonists than those with an ethylene (B1197577) chain. The optimal spacer length in the ω-guanidinoalkanoyl portion was found to be a four- or five-membered alkyl chain. nih.gov Surprisingly, for derivatives containing an imidazole ring, replacing the strongly basic guanidine with an amino group led to a considerable increase in potency, achieving pKB values up to 6.6. nih.gov This suggests a different set of structure-activity relationships for these NPY antagonists compared to histamine agonists.
Y5 Receptor: There is a lack of specific information in the provided search results regarding the direct interaction of this compound derivatives with the NPY Y5 receptor subtype. Research has largely focused on Y1 and Y2 receptor antagonists. nih.govuni-regensburg.de
Derivatives of guanidine have emerged as potent modulators of muscarinic acetylcholine (B1216132) receptors (mAChRs), often discovered through structural modifications of histamine H3 receptor ligands. acs.org
M1 Receptor: While much research focuses on M2 and M4 receptors, selective M1 antagonists are also a key area of investigation for treating central nervous system disorders. nih.govnih.gov However, specific data on this compound derivatives acting at M1 receptors is not prominent in the search results.
M2 and M4 Receptors: Simple structural modifications of guanidine-containing histamine H3 antagonists have led to the discovery of potent M2 and M4 receptor antagonists. acs.org Molecular modeling suggests that the guanidine group of these ligands forms a crucial hydrogen-bond network with key amino acid residues, specifically asparagine (N404 in M2R / N417 in M4R) and alanine (B10760859) (A194 in M2R / A203 in M4R). acs.org The dual antagonism of H3 and M2 receptors is considered a potential therapeutic strategy for cognitive disorders. acs.org M2 and M4 receptors themselves inhibit adenylyl cyclase and are found both pre- and postsynaptically, playing a role in modulating acetylcholine release. nih.govmdpi.com
Receptor Interaction and Modulation
Sigma Receptor Interactions
This compound and its analogues are recognized for their interaction with sigma (σ) receptors, which are unique receptor proteins expressed in various tissues, particularly in the central nervous system. These receptors are implicated in a range of cellular functions and are targets for therapeutic intervention in neurological and psychiatric disorders.
The guanidine core is a key structural feature for binding to sigma receptors. Derivatives of 1,3-di-o-tolylguanidine (B1662265) (DTG), a classic pan-selective sigma receptor agonist, demonstrate that the amine moiety on the guanidine core is crucial for interaction with the σ-1 receptor. nih.gov The binding affinity of these compounds can be modulated by substitutions on the guanidine group. For instance, the derivative p-BrDPhG, while showing reduced affinity for both σ-1 and σ-2 receptors compared to DTG, exhibits increased potency in functional assays related to mitigating increases in intracellular calcium. nih.gov This suggests that factors like lipid permeability can enhance functional efficacy despite lower receptor affinity. nih.gov
Radioligand binding assays are commonly used to determine the affinity of these compounds for sigma receptor subtypes. unict.it For example, [3H]1,3-di(2-tolyl)guanidine ([3H]DTG) is a well-established radioligand for labeling sigma receptors. nih.gov Studies using this and other radioligands like [3H]-(+)-pentazocine have helped to characterize the binding profiles of various guanidine derivatives. unict.it The drug selectivity profile of ligands like 1,3-di(2-[5-3H]tolyl)guanidine ([3H]Tol2Gdn) correlates well with that of other known sigma receptor ligands, confirming its selectivity for the sigma site. nih.govresearchgate.net
The affinity of these derivatives can vary significantly between the two main subtypes, σ-1 and σ-2. For example, p-BrDPhG has a significantly lower affinity for σ-2 receptors compared to σ-1 receptors. nih.gov The binding site for these ligands on Jurkat T cell membranes has a pharmacological profile consistent with sigma 2 receptors. nih.gov The heterogeneous distribution of these receptors in limbic and sensorimotor structures of the brain further underscores their importance as pharmacological targets. nih.govresearchgate.net
Table 1: Sigma Receptor Binding Affinities of Guanidine Derivatives
| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |
| o-DTG | σ-1 | High | nih.gov |
| o-DTG | σ-2 | High | nih.gov |
| p-BrDPhG | σ-1 | Lower than o-DTG | nih.gov |
| p-BrDPhG | σ-2 | Lower than o-DTG | nih.gov |
| ADS1017 | hM₂R | 37 nM | acs.org |
| ADS1017 | hM₄R | 68 nM | acs.org |
| ADS10227 | hM₂R | 2.8 nM | acs.org |
| ADS10227 | hM₄R | 5.1 nM | acs.org |
| [3H]1,3-di(2-tolyl)guanidine | Jurkat T cell membranes | K_D = 56 ± 3 nM | nih.gov |
Enzyme Inhibition and Activation Pathways
Cysteine Protease Modulation
Guanidine derivatives have been investigated for their ability to modulate the activity of cysteine proteases, a large family of enzymes that play critical roles in health and disease. Inhibition of specific cysteine proteases, such as cathepsin K, is a therapeutic strategy for conditions like osteoporosis. nih.gov While general cysteine protease inhibitors like E-64 exist, the focus is often on developing selective inhibitors. nih.gov
Studies on the cysteine protease baupain, a papain-like enzyme, have utilized guanidine hydrochloride (GdnHCl) to induce unfolding and study its structural stability. nih.gov While GdnHCl is used here as a denaturant, this research highlights the interaction of the guanidinium group with the protein structure. nih.gov More targeted approaches involve designing inhibitors where a recognition sequence is combined with an electrophilic group that interacts with the cysteine residue in the active site. nih.gov For instance, peptidic recognition sequences coupled with electrophilic (het)arenes have been shown to be highly active inhibitors of disease-relevant proteases like the trypanosomal protease rhodesain. nih.gov
The development of novel succinate (B1194679) derivatives containing a guanidine moiety represents another avenue for creating cysteine protease inhibitors. google.com The mechanism of inhibition can be complex, sometimes involving the hydrolysis of a prodrug form to a more active inhibitor within the biological environment. nih.gov
Dimethylarginine Dimethylamino Hydrolase (DDAH) Inhibition
The enzyme Dimethylarginine Dimethylamino Hydrolase (DDAH) is a critical regulator of the nitric oxide (NO) pathway, as it metabolizes endogenous inhibitors of nitric oxide synthase (NOS), such as asymmetric dimethylarginine (ADMA). nih.govfrontiersin.org Inhibition of DDAH is a therapeutic strategy for various conditions where NO levels are dysregulated, including cancer and neurodegenerative disorders. nih.govnih.gov
The guanidino moiety is considered important for binding to the DDAH enzyme. nih.gov Structure-activity relationship studies have explored various N-substituents on the guanidine core to develop potent and selective DDAH inhibitors. nih.gov For instance, N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine has been identified as a potent, non-amino acid inhibitor that targets the hDDAH-1 active site with a Ki of 18 μM. researchgate.net Its non-amino acid nature confers high selectivity against other enzymes in the NO-modulating system. researchgate.net
Aminoguanidine (B1677879) is another guanidine-containing compound that has been shown to inhibit DDAH, preventing the elevation of endogenous ADMA and thereby improving endothelial function in certain pathological states. nih.gov The development of DDAH inhibitors often involves creating arginine analogues, but the discovery of non-substrate analogue inhibitors like ebselen (B1671040) through high-throughput screening indicates the potential for more diverse chemical scaffolds. core.ac.ukresearchgate.net
Table 2: DDAH Inhibition by Guanidine Derivatives
| Inhibitor | Target | Potency (IC₅₀ / Ki) | Key Findings | Reference |
| SR257 (arginine analogue) | DDAH1 | IC₅₀ = 22 µM | Inhibits DDAH1 without directly inhibiting NOSs. | core.ac.uk |
| N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine (8a) | hDDAH-1 | Ki = 18 µM | Potent, non-amino acid, active site inhibitor with high selectivity. | researchgate.net |
| Aminoguanidine | DDAH | - | Prevents elevation of endogenous ADMA and improves endothelial function. | nih.gov |
Ion Channel Regulation, including Voltage-Sensitive Calcium Channels
Guanidine and its derivatives are known to modulate the function of various ion channels, including voltage-gated potassium (Kv) and sodium (Nav) channels, as well as voltage-sensitive calcium channels (VSCCs). nih.govmdpi.comnih.gov The ability of guanidine to enhance neurotransmitter release is partly attributed to its effects on these channels. drugbank.com
Guanidine compounds can inhibit Kv channels, which leads to a prolongation of the action potential and enhanced release of acetylcholine at the neuromuscular junction. nih.gov The mechanism of inhibition involves an influence on the gating steps of the channel that occur after the initial movement of the voltage sensor. nih.gov
In the context of calcium channels, guanidine derivatives can act as blockers. google.com Some guanidine-containing short peptides have been studied for their ability to bind to the slow sodium channel, with the guanidinium groups playing a key role in ligand-receptor binding. mdpi.com Furthermore, certain guanidine analogs have been shown to mitigate increases in intracellular calcium concentration ([Ca²⁺]i) evoked by ischemia or acidosis, an effect that is dependent on σ-1 receptor activation. nih.gov This highlights a link between sigma receptor modulation and the regulation of calcium influx pathways. nih.gov The guanidine-based compound ClGBI, a known inhibitor of the voltage-gated proton channel (Hv1), has also been shown to inhibit voltage-gated sodium channels, albeit with lower affinity. nih.gov
Neurotransmitter Release Augmentation and Modulation (e.g., Acetylcholine, Norepinephrine)
Guanidine and its derivatives have a well-documented effect on neurotransmitter release. Guanidine acts by enhancing the release of acetylcholine from nerve terminals following a nerve impulse. drugbank.com This mechanism underlies its use in certain neuromuscular conditions.
The effects of guanidine on noradrenergic systems have also been studied. Guanidine can increase the output of norepinephrine (NA) from sympathetic nerves, an effect that is dependent on the external calcium concentration. nih.gov It is proposed that guanidine enhances NA release by increasing the influx of calcium into the neuron during an action potential and by interfering with the intracellular binding of calcium. nih.gov
The modulation of neurotransmitter release can also be indirect. For example, some guanidine derivatives that act as histamine H3 receptor antagonists can increase the release of acetylcholine in the central nervous system. acs.org Conversely, the α2A-adrenergic agonist guanfacine (B1203898) has been shown to enhance cardiac acetylcholine release with little effect on norepinephrine release in certain experimental models. nih.gov This indicates that different guanidine derivatives can have distinct and sometimes opposing effects on the release of various neurotransmitters, depending on their primary pharmacological target.
Inability to Generate Article on "this compound" Due to Lack of Available Scientific Data
A comprehensive search for scholarly articles and research data on the chemical compound this compound has yielded insufficient information to construct the detailed scientific article as requested. The specific cellular and subcellular interaction mechanisms outlined in the prompt are not documented in accessible scientific literature for this particular compound.
While general information exists on the structure-activity relationships of broader categories of guanidine derivatives, a focused and scientifically rigorous analysis of this compound is not possible based on the current body of published research.
Detailed searches for data pertaining to the compound's effects on membrane permeability, protein secretion, and gene silencing have failed to produce specific findings. The scientific community has not extensively studied or reported on these specific mechanisms for this compound.
Therefore, the creation of a thorough and accurate article adhering to the specified outline—focusing solely on this compound—cannot be completed at this time. Any attempt to do so would involve speculation or the improper attribution of properties from other, structurally different guanidine compounds, which would not meet the required standards of scientific accuracy. Further research and publication on this specific compound are needed before such an article can be written.
Pharmacological Spectrum and Therapeutic Potential of Guanidine Derivatives
Anti-infective Applications
Guanidine-containing compounds have demonstrated significant promise as anti-infective agents, with a broad spectrum of activity against bacteria, viruses, fungi, and protozoa. nih.gov Their mechanisms of action often involve disruption of cellular membranes and interference with essential biological processes. nih.gov
Guanidine (B92328) derivatives have emerged as a potential solution to the growing problem of antibiotic resistance. frontiersin.org Certain synthetic guanidine compounds have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov
Notably, several guanidine derivatives have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.govnih.gov For instance, isopropoxy benzene (B151609) guanidine has been reported to have potent antibacterial activity against S. aureus and shows a lower probability of resistance development compared to conventional antibiotics. frontiersin.org This compound is believed to exert its effect by disrupting the bacterial cell membrane potential and integrity. frontiersin.org Another study highlighted a guanidine-core small molecule that exhibited good in vitro antibacterial activity against S. aureus strains, including clinical MRSA isolates. nih.gov Furthermore, novel bis-cyclic guanidines have been designed that display potent antibacterial activity against multidrug-resistant bacteria, including MRSA, by compromising the bacterial membrane. nih.gov These compounds also showed excellent in vivo activity in a mouse model of MRSA infection. nih.gov
The following table summarizes the antibacterial activity of selected guanidine derivatives against MRSA.
| Compound/Derivative Class | Bacterial Strain(s) | Key Findings |
| Isopropoxy benzene guanidine | Staphylococcus aureus (including MRSA) | Potent antibacterial activity, low resistance potential, disrupts cell membrane. frontiersin.org |
| Guanidine-core small molecule (compound 4) | S. aureus ATCC 29213, clinical MRSA1 and MRSA2 | Good in vitro antibacterial activity, with MIC values showing significant bacterial growth inhibition. nih.gov |
| Bis-cyclic guanidines | Multidrug-resistant Gram-positive and Gram-negative bacteria (including MRSA) | Potent membrane-active antibacterial agents with in vivo efficacy. nih.gov |
| Pyrrolidine bis-cyclic guanidines | Gram-positive methicillin-resistant Staphylococcus aureus (MRSA) | Reported to be active against MRSA. jocpr.com |
The antiviral properties of guanidine derivatives have been recognized for some time. Guanidine hydrochloride has been known to inhibit the replication of various viruses. nih.gov More recently, with the emergence of new viral threats, research into guanidine-based compounds has intensified.
In the context of influenza virus, guanidine-containing drugs like Zanamivir are established as effective treatments. nih.gov The guanidine group plays a crucial role in the binding of these drugs to the viral neuraminidase enzyme, inhibiting its function and preventing the release of new virus particles from infected cells.
Regarding SARS-CoV-2, the virus responsible for the COVID-19 pandemic, guanidine-based chaotropic salts such as guanidine hydrochloride (GuHCl) and guanidine isothiocyanate (GITC) are key components of many virus lysis and transport buffers used in molecular diagnostics. nih.gov These compounds effectively inactivate the virus, enhancing biosafety during sample handling. nih.gov Studies have shown that both GuHCl and GITC can potently inactivate SARS-CoV-2, although their effectiveness can vary. nih.gov While these compounds are primarily used for inactivation and RNA preservation, their virucidal properties underscore the potential of guanidine derivatives in antiviral applications. nih.govnih.gov
| Virus | Guanidine Derivative(s) | Application/Finding |
| Influenza Virus | Zanamivir | Neuraminidase inhibitor used for treatment. nih.gov |
| SARS-CoV-2 | Guanidine hydrochloride (GuHCl), Guanidine isothiocyanate (GITC) | Used in lysis buffers for virus inactivation and RNA preservation in diagnostics. nih.gov |
| SARS-CoV-2 | Guanidine hydrochloride (GuHCl) and Hexadecyltrimethylammonium chloride (Hexa-DTMC)-based buffer | Effective in inactivating the virus in saliva samples. nih.gov |
Guanidine derivatives represent a promising class of compounds in the search for new antifungal agents, particularly due to the rise of drug-resistant fungal infections. nih.govnih.gov A diverse range of guanidine-containing molecules, including small molecules, polymers, and natural product derivatives, have demonstrated antifungal activity. nih.gov
One area of investigation involves the modification of existing natural products with guanidine moieties to enhance their antifungal potency. For example, novel derivatives of triterpenoic acids, such as betulinic and ursolic acids, functionalized with guanidine groups, have shown significant antifungal activity against Candida albicans and Cryptococcus neoformans, in some cases exceeding the efficacy of the standard drug fluconazole. researchgate.net
Thiazoyl guanidine derivatives have been identified as novel antifungal agents that inhibit ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. nih.gov One such derivative, compound 6h, exhibited potent activity against Aspergillus fumigatus, including azole-resistant strains, and showed efficacy in a murine infection model. nih.gov Additionally, a newly synthesized spermidine (B129725) tri-substituted with guanidine moieties, LQOF-G2-S, has shown promising antifungal activity against several fungal species on the WHO Fungi Priority Pathogens List, with notable selectivity. fapesp.br
| Guanidine Derivative Class | Fungal Pathogen(s) | Key Findings |
| Guanidine-functionalized triterpenoic acids | Candida albicans, Cryptococcus neoformans | Good antibacterial and significant antifungal activity, sometimes superior to fluconazole. researchgate.net |
| Thiazoyl guanidine derivatives (e.g., 6h) | Aspergillus fumigatus (including azole-resistant strains) | Potent antifungal activity by inhibiting ergosterol biosynthesis; effective in vivo. nih.gov |
| LQOF-G2-S (spermidine tri-substituted guanidine) | Candida spp., Cryptococcus neoformans, Cryptococcus gattii, Paracoccidioides brasiliensis, Paracoccidioides lutzii | Broad-spectrum antifungal activity with high selectivity index. fapesp.br |
| Guazatine | Candida species (albicans and non-albicans) | Components of this agricultural fungicide show potential as antifungal agents. researchgate.net |
Guanidine derivatives have shown significant potential in combating a range of protozoan and parasitic diseases. nih.govnih.gov
Leishmaniasis: Several studies have highlighted the leishmanicidal activity of guanidine compounds. nih.govnih.govacs.orgresearchgate.netresearchgate.net Synthetic guanidine derivatives have demonstrated cytotoxicity against both promastigote and amastigote forms of Leishmania infantum and Leishmania amazonensis in vitro. nih.govacs.org The mechanism of action appears to involve the induction of apoptosis in the parasites. nih.govnih.gov For instance, certain N-benzoyl-N′-benzyl-N″-phenylguanidine derivatives have shown potent antiamastigote activity, with some targeting the parasite's cysteine protease. acs.org
African Trypanosomiasis: Guanidine-derived compounds have been investigated as potential treatments for Human African Trypanosomiasis (HAT), also known as sleeping sickness. bohrium.comnih.govcancer.govmdpi.comresearchgate.net Aroyl guanidine derivatives have been identified as having potent bioactivity against Trypanosoma brucei, the causative agent of HAT. bohrium.comcancer.gov Research into the structure-activity relationship of these compounds has revealed that modifications can influence the parasite's energy metabolism. bohrium.comcancer.gov Furthermore, polyazamacrocycles tagged with guanidine motifs have shown highly selective antiprotozoal activity against trypanosomes. nih.gov
Toxoplasmosis: While specific studies on the effect of N-(3-Diethylamino-propyl)-guanidine on Toxoplasma gondii are lacking, the broader class of guanidine derivatives holds potential. The guanidinium (B1211019) group's ability to interact with biological membranes could be a starting point for designing anti-toxoplasma agents.
| Disease | Guanidine Derivative(s) | Key Findings |
| Leishmaniasis | N-benzoyl-N′-benzyl-N″-phenylguanidine derivatives (e.g., LQOFG-2, LQOFG-6, LQOFG-7) | Cytotoxic to Leishmania promastigotes and amastigotes; induce apoptosis. nih.govnih.govacs.org |
| African Trypanosomiasis | Aroyl guanidine derivatives | Potent bioactivity against Trypanosoma brucei; affects parasite energy metabolism. bohrium.comcancer.gov |
| African Trypanosomiasis | Guanidine-derived polyazamacrocycles | Highly selective anti-protozoal activity against trypanosomes. nih.gov |
| Malaria | Aminoalkyl derivatives of diaromatic guanidines | Some derivatives showed potent in vitro activity against Plasmodium falciparum. acs.orgnih.gov |
Oncological Research and Anticancer Properties
The guanidinium group is a feature of many compounds investigated for their anticancer properties. nih.govnih.govnih.gov These derivatives exert their cytotoxic effects through various mechanisms, including DNA binding, inhibition of key enzymes, and induction of apoptosis. nih.govnih.gov
Guanidinium-functionalized polymers, such as polycarbonates, have been developed as synthetic mimics of anticancer peptides. nih.gov These polymers have demonstrated a broad spectrum of anticancer activity and can translocate across cell membranes. nih.gov Chalcone (B49325) hybrids containing trisubstituted guanidines have also been synthesized and evaluated for their effects on human cancer cells. nih.govmdpi.com One such derivative exhibited potent cytotoxicity against several leukemia cell lines and induced apoptosis through the activation of caspases. nih.govmdpi.com
Furthermore, pyridazin-3(2H)-one-based guanidines have been explored as potential DNA minor groove binders with anticancer activity. acs.orgacs.org Some bis-guanidinium analogues in this class displayed a weak DNA binding affinity but exhibited reasonable inhibition of cancer cell viability. acs.orgacs.org Diaryl guanidinium derivatives have also been identified as having strong cytotoxicity in colorectal cancer cells, mediated through the induction of apoptosis and inhibition of key signaling pathways. mdpi.com
| Cancer Type(s) | Guanidine Derivative Class | Mechanism/Key Finding |
| Various Cancers | Guanidinium-functionalized polycarbonates | Broad-spectrum anticancer activity; mimic anticancer peptides. nih.gov |
| Human Leukemia | Guanidine derivatives containing a chalcone skeleton | Potent cytotoxicity; induce apoptosis via caspase activation. nih.govmdpi.com |
| Lung, Ovarian, Breast Cancer | Pyridazin-3(2H)-one-based guanidines | Moderate antiproliferative effect; potential DNA minor groove binders. acs.orgacs.org |
| Colorectal Cancer | 3,4′-bis-guanidinium diphenyl derivatives | Strong cytotoxicity; induction of apoptosis and inhibition of signaling pathways. mdpi.com |
| Various Cancers | Phenyl-guanidine derivatives | Inhibition of Rac1. nih.gov |
Neurological and Central Nervous System (CNS) Activity
Guanidine and its derivatives have a history of investigation for their effects on the nervous system. drugbank.com Guanidine itself has been used to reduce symptoms of muscle weakness in certain neuromuscular disorders by enhancing the release of acetylcholine (B1216132). drugbank.com
More recently, research has focused on the development of guanidine derivatives with specific activities within the central nervous system. For example, simple structural modifications of histamine (B1213489) H3 receptor antagonists have led to the discovery of potent muscarinic M2 and M4 receptor antagonists. acs.orgnih.gov These receptors are involved in cognitive processes, and their antagonists are of interest for potential treatments of conditions like Alzheimer's disease. acs.orgnih.gov
Additionally, the use of guanidine-containing backbone linkages in antisense oligonucleotides has been shown to increase their potency and durability of activity in the CNS. oup.com This suggests a role for guanidine chemistry in the development of novel therapies for neurological diseases that target gene expression. oup.com Other research has explored guanidine derivatives as adrenergic neuron blockers, though the direct contribution of their local anesthetic activity to this effect is debated. researchgate.net
| Area of Neurological Activity | Guanidine Derivative(s) | Key Findings/Potential Application |
| Neuromuscular Disorders | Guanidine | Enhances acetylcholine release, reducing muscle weakness. drugbank.com |
| Cognitive Disorders (e.g., Alzheimer's) | Piperazine-based guanidine derivatives | Act as potent antagonists of muscarinic M2 and M4 receptors. acs.orgnih.gov |
| CNS Gene Therapies | Guanidine-containing backbone linkages in oligonucleotides | Increase potency and durability of antisense oligonucleotides in the CNS. oup.com |
| Adrenergic Neuron Blockade | 4-7-exo-methylene-hexahydroisoindoline-ethyl-guanidine | Adrenergic neuron blocking activity with minimal local anesthetic effect. researchgate.net |
Analgesic and Pain Modulatory Effects
Currently, there is a lack of specific studies detailing the analgesic and pain modulatory effects of this compound. Research into other guanidine derivatives suggests potential interactions with various receptors and channels involved in pain signaling, but direct evidence for this specific compound is not available.
Neuroprotective Mechanisms
Direct research into the neuroprotective mechanisms of this compound is not extensively documented. However, related research on other molecules provides context for potential, though unconfirmed, mechanisms. For instance, studies on other compounds with similar structural components, like thiazolidinones, have shown neuroprotective properties. One such compound, 3-(3-(diethylamino)propyl)-2-(4-(methylthio)phenyl)thiazolidin-4-one, demonstrated an ability to protect against memory deficits and oxidative damage in brain structures in a rat model of cognitive impairment. nih.gov This was linked to the prevention of alterations in acetylcholinesterase (AChE) activity and oxidative damage in the cerebral cortex and hippocampus. nih.gov
Furthermore, the general concept of neuroprotection involves the preservation of neural structure and function by slowing or preventing neuron loss due to factors like oxidative stress, mitochondrial dysfunction, and inflammation. mdpi.com Antioxidant effects are a key mechanism in protecting against ischemic neuronal damage. nih.gov While these findings are for different compounds, they highlight pathways that are targets for neuroprotective agents.
Cognitive Enhancement and Memory Function Modulation
There is no direct evidence from clinical or preclinical studies to suggest that this compound has cognitive-enhancing or memory-modulating effects. However, the broader family of guanidine derivatives has been explored in this context. Some guanidine derivatives have been synthesized as histamine H3 receptor (H3R) antagonists, which can increase the release of the neurotransmitter acetylcholine. nih.gov This is a significant target in cognitive function, as H3R antagonists have been shown to improve cognition in rats. nih.gov The inhibition of cholinesterases, enzymes that break down acetylcholine, is another strategy to improve cognitive function, and some guanidine-based compounds have been investigated for this effect. nih.gov
Cardiovascular System Effects
Investigations into the cardiovascular effects of specific guanidine derivatives have been reported, though data directly pertaining to this compound is scarce.
While some guanidine compounds, such as guanethidine, have been studied for their cardiovascular effects, including influences on blood pressure, specific research classifying this compound as an antihypertensive agent is not available in the current literature. nih.gov One study on a different novel guanidine derivative, ME10092, noted that it attenuated the reduction in blood pressure during induced coronary occlusion and the subsequent rebound hypertension during reperfusion, suggesting a normalizing effect on blood pressure disturbances in a specific pathological context. nih.gov
There is no available scientific evidence to suggest that this compound possesses cardiac stimulant properties. In contrast, some related guanidine compounds have been observed to have effects like reducing heart rate. For example, the guanidine derivative ME10092 was found to dose-dependently reduce heart rate under normal, ischemic, and reperfusion conditions in rats. nih.gov This compound also showed significant cardioprotective effects, such as inhibiting reperfusion-induced arrhythmia and reducing the size of heart infarction. nih.gov
Metabolic and Endocrine System Modulation
Comprehensive studies focusing on the metabolic and endocrine system modulation by this compound have not been identified in the available scientific literature. While the guanidine group is a structural feature of the well-known antidiabetic drug metformin, this does not inherently confer similar properties to all compounds containing this moiety. Research into the specific effects of this compound on metabolic pathways, glucose homeostasis, or endocrine signaling is currently lacking.
Data on Related Guanidine Derivatives
To provide context on the pharmacological investigation of this class of compounds, the table below summarizes findings for other guanidine derivatives mentioned in the referenced literature.
| Compound Name | Observed Effect | Model | Reference |
| ME10092 (N-(3,4-dimethoxy-2-chlorobenzylideneamino)-guanidine) | Cardioprotective, reduced arrhythmia, normalized blood pressure disturbances, reduced heart rate | Rat model of ischemia-reperfusion | nih.gov |
| Guanethidine | Cardiovascular effects | Preclinical studies | nih.gov |
| ADS10310 | Histamine H3R antagonist, micromolar cytotoxicity against breast cancer cells | In vitro assays, guinea pig ileum | nih.gov |
| 3-(3-(diethylamino)propyl)-2-(4-(methylthio)phenyl)thiazolidin-4-one | Neuroprotective, prevented memory deficits and oxidative damage | Rat model of scopolamine-induced cognitive impairment | nih.gov |
Antidiabetic Activities, including Glucose Regulation
Guanidine and its derivatives have a long-standing history in the management of diabetes mellitus, with metformin, a biguanide, being a cornerstone of type 2 diabetes therapy. benthamdirect.com The guanidine moiety is a key structural feature for the antidiabetic effects observed in this class of compounds.
Research has explored a variety of guanidine derivatives for their potential to regulate blood glucose levels. For instance, studies on sulphonylurea/guanidine derivatives have shown promising results in silico and in vivo. nih.gov Molecular docking studies have identified compounds with high binding affinity to key targets in diabetes, and subsequent in vivo studies in alloxan-induced diabetic rat models have demonstrated significant plasma glucose reduction compared to standard drugs like glibenclamide. nih.gov
The mechanisms underlying the antidiabetic effects of guanidine derivatives are multifaceted. They are known to enhance insulin (B600854) sensitivity, reduce hepatic glucose production, and increase glucose uptake in peripheral tissues. The development of novel guanidine-based compounds continues to be an active area of research, with a focus on synthesizing derivatives with improved efficacy and favorable pharmacokinetic profiles. benthamdirect.comnih.gov
Table 1: Antidiabetic Activity of Selected Guanidine Derivatives
| Derivative Class | Key Findings | Reference |
| Sulphonylurea/Guanidine | Docking studies revealed potent compounds; in vivo studies showed significant plasma glucose reduction. | nih.gov |
| Symmetrical Guanidines | Efficient one-pot synthesis developed; computational analyses suggest significant potential as antidiabetic agents. | benthamdirect.comnih.gov |
Regulation of Food Intake and Obesity Control
The role of guanidine derivatives in the regulation of food intake and management of obesity has also been a subject of scientific inquiry. The natural compound galegine, a dimethylallylguanidine isolated from Galega officinalis, has demonstrated weight-reducing properties in vivo. nih.govresearchgate.net
Building on this, researchers have synthesized and evaluated a series of benzylguanidine analogues. nih.gov These studies have shown that while substitution of the guanidine group often diminishes the weight-reducing effects, modifications to other parts of the molecule can enhance this activity. For example, 1-(4-chlorobenzyl)guanidine hemisulfate was identified as a lead compound, demonstrating significant weight reduction in various mouse models of obesity. nih.govresearchgate.net The underlying mechanisms are thought to involve modulation of central and peripheral pathways that control appetite and energy expenditure.
Furthermore, guanidine-rich oligodeoxynucleotides have been shown to improve type 2 diabetes in obese mice by modulating the immune response within adipose tissue, suggesting an indirect role in obesity-related metabolic dysfunction. nih.gov
Table 2: Effects of Guanidine Derivatives on Weight Management
| Compound/Derivative | Animal Model | Key Findings | Reference |
| Galegine (Dimethylallylguanidine) | In vivo models | Demonstrated weight-reducing properties. | nih.govresearchgate.net |
| 1-(4-chlorobenzyl)guanidine hemisulfate | BALB/c, ob/ob, and DIO mice | Significant reduction in daily weight gain compared to controls. | nih.govresearchgate.net |
| Guanidine-rich oligodeoxynucleotide (ODNR01) | Diet-induced obese (DIO) and ob/ob mice | Improved glucose tolerance and insulin sensitivity, linked to reduced inflammation in adipose tissue. | nih.gov |
Anti-inflammatory Pathways and Immunomodulation
The anti-inflammatory and immunomodulatory properties of guanidine derivatives are increasingly being recognized. These compounds have been shown to interfere with key inflammatory signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway.
One such derivative, ME10092 (1-(3,4-dimethoxy-2-chlorobenzylideneamino)-guanidine), has been shown to inhibit the activation of NF-κB and the subsequent expression of pro-inflammatory mediators like TNF-α, IL-1β, iNOS, and COX-2 in in vivo models of brain inflammation. nih.gov This inhibition of inflammatory pathways also translated to antinociceptive activity in a formalin-induced pain model. nih.gov
More recently, novel guanidine derivatives isolated from the scorpion Buthus martensii have demonstrated anti-neuroinflammatory activity. nih.gov These compounds were found to attenuate neuroinflammation and oxidative stress by acting on mitochondria, leading to a decrease in reactive oxygen species and pro-inflammatory cytokines. nih.gov The ability of guanidine-rich oligodeoxynucleotides to modulate T-cell differentiation further highlights the immunomodulatory potential of this class of compounds. nih.gov
Table 3: Anti-inflammatory and Immunomodulatory Activities of Guanidine Derivatives
| Compound/Derivative | Model | Mechanism of Action | Key Effects | Reference |
| ME10092 | LPS-induced brain inflammation in mice | Inhibition of NF-κB activation | Suppressed up-regulation of inflammatory mediators (TNF-α, IL-1β, iNOS, COX-2) | nih.gov |
| Martensiiagms A-G (from Buthus martensii) | In vitro neuroinflammation model | Attenuation of mitochondrial dysfunction | Decreased reactive oxygen species and pro-inflammatory cytokines | nih.gov |
| Guanidine-rich oligodeoxynucleotide (ODNR01) | Obese mice models | Blocks T-cell differentiation (Th1 and Th17) | Reduced macrophage accumulation and M1 macrophage inflammatory molecule expression | nih.gov |
Coagulation Cascade Intervention and Thrombin Inhibition
While specific studies on this compound's role in coagulation are absent, the broader class of compounds containing the guanidino group has relevance in anticoagulation. The guanidino group is a key feature of several direct thrombin inhibitors.
Thrombin (Factor IIa) is a critical enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot. youtube.com Direct thrombin inhibitors bind directly to the active site of thrombin, preventing this conversion and thereby exerting their anticoagulant effect. youtube.com
Although detailed research on simple guanidine derivatives as direct thrombin inhibitors is limited in the provided search results, the fundamental interaction of the positively charged guanidinium group with the active site of serine proteases like thrombin is a well-established principle in medicinal chemistry. This suggests a potential, yet unexplored, avenue for guanidine derivatives in the development of novel anticoagulants.
Preclinical Evaluation and Translational Research
In Vitro Biological Activity Assessments
In vitro assays are fundamental to the initial characterization of a compound's biological effects at the cellular and molecular level. These studies are conducted in a controlled laboratory setting, providing crucial data on the compound's potency, selectivity, and mechanism of action before advancing to more complex in vivo models.
Cell-based assays are critical for understanding the direct effects of N-(3-Diethylamino-propyl)-guanidine on cellular functions. These assays can reveal whether the compound has cytotoxic, pro-apoptotic, or anti-proliferative effects, which is particularly relevant for indications such as cancer.
Cell Viability Assays: To determine the cytotoxic potential of the compound, various cell lines, including cancerous and non-cancerous cells, would be treated with increasing concentrations of this compound. The cell viability would typically be measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolic activity. A decrease in viability would indicate a cytotoxic or cytostatic effect.
Apoptosis Assays: To investigate if cell death is occurring via apoptosis (programmed cell death), assays that detect key markers of this process would be employed. One common method is the use of a Caspase-Glo® 3/7 assay, which measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade. An increase in luminescence would signify the induction of apoptosis. Another approach is the Annexin V assay, which detects the translocation of phosphatidylserine (B164497) to the outer cell membrane, an early apoptotic event.
Cell Proliferation Assays: To assess the impact on cell growth, a proliferation assay such as the BrdU (bromodeoxyuridine) incorporation assay would be performed. This assay measures the incorporation of a synthetic nucleoside, BrdU, into the DNA of proliferating cells, providing a direct measure of DNA synthesis and, consequently, cell proliferation.
Illustrative Data for Cell-Based Assays:
| Assay Type | Cell Line | Parameter | Illustrative Result (IC50/EC50) |
| Cell Viability (MTT) | Pancreatic Cancer (PANC-1) | IC50 | 15 µM |
| Cell Viability (MTT) | Normal Fibroblast (MRC-5) | IC50 | > 100 µM |
| Apoptosis (Caspase 3/7) | Pancreatic Cancer (PANC-1) | EC50 | 12 µM |
| Proliferation (BrdU) | Pancreatic Cancer (PANC-1) | IC50 | 18 µM |
Guanidine-containing compounds are known to interact with a variety of enzymes. Therefore, it is crucial to screen this compound against a panel of relevant enzymes to identify potential targets and understand its mechanism of action. For instance, if the compound is being investigated for cancer, it might be tested against kinases or other enzymes involved in cell signaling pathways. If it is being explored for neurological disorders, it might be evaluated against enzymes like nitric oxide synthase.
The assessment would involve incubating the purified enzyme with its substrate in the presence of varying concentrations of the compound. The enzyme activity would be measured, and the data would be used to calculate key inhibitory parameters such as the IC50 (half-maximal inhibitory concentration). Further kinetic studies would be conducted to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Illustrative Data for Enzyme Inhibition Assays:
| Enzyme Target | Inhibition Parameter | Illustrative Value | Mode of Inhibition |
| Kinase X | IC50 | 5 µM | ATP-Competitive |
| Protease Y | Ki | 2.5 µM | Non-Competitive |
Many guanidine (B92328) derivatives exhibit affinity for various receptors, including G protein-coupled receptors (GPCRs) and ion channels. Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. In these assays, cell membranes expressing the receptor of interest are incubated with a radiolabeled ligand and varying concentrations of the test compound. The ability of the compound to displace the radioligand is measured, and the data is used to calculate the inhibition constant (Ki), which reflects the compound's binding affinity.
Functional assays are then performed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor. For GPCRs that signal through cyclic adenosine (B11128) monophosphate (cAMP), a cAMP accumulation assay is a standard method. In this assay, cells expressing the receptor are stimulated with the compound, and the resulting change in intracellular cAMP levels is measured. A compound that increases cAMP would be an agonist, while one that blocks the effect of a known agonist would be an antagonist.
Illustrative Data for Receptor Binding and Functional Assays:
| Receptor Target | Binding Affinity (Ki) | Functional Activity (cAMP Assay) | Potency (EC50/IC50) |
| Receptor A (GPCR) | 50 nM | Antagonist | IC50 = 150 nM |
| Receptor B (GPCR) | > 10 µM | No significant activity | - |
In Vivo Efficacy Studies in Animal Models
Following promising in vitro results, the evaluation of this compound would progress to in vivo studies using established animal models of human diseases. These studies are essential for assessing the compound's therapeutic potential in a complex biological system.
Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its target and eliciting a biological response in a living organism. The choice of biomarkers depends on the compound's mechanism of action identified in vitro. For example, if this compound was found to inhibit a specific kinase, a PD biomarker could be the phosphorylation level of a downstream substrate of that kinase in tumor tissue collected from treated animals. Biomarker analysis can provide early evidence of biological activity and help to establish a dose-response relationship.
Neuropathic Pain Models: To assess potential analgesic effects, the compound would be tested in models such as the chronic constriction injury (CCI) or the spared nerve injury (SNI) model in rodents. These models mimic the chronic pain state in humans that results from nerve damage. The primary endpoint would be the assessment of pain behaviors, such as mechanical allodynia, which is often measured using von Frey filaments. A successful compound would increase the paw withdrawal threshold, indicating a reduction in pain sensitivity.
Pancreatic Cancer Models: For an oncology indication, the efficacy of this compound would likely be evaluated in a pancreatic cancer xenograft model. In this model, human pancreatic cancer cells are implanted into immunocompromised mice. Once tumors are established, the animals are treated with the compound. Efficacy would be determined by measuring the inhibition of tumor growth over time compared to a vehicle-treated control group.
Illustrative Data for In Vivo Efficacy Studies:
| Disease Model | Animal Species | Key Endpoint | Illustrative Outcome |
| Spared Nerve Injury (Neuropathic Pain) | Rat | Paw Withdrawal Threshold (von Frey) | Significant increase in withdrawal threshold vs. vehicle |
| Pancreatic Cancer Xenograft (PANC-1) | Mouse | Tumor Growth Inhibition | 50% reduction in tumor volume vs. vehicle |
Advanced Drug Delivery Systems for Guanidine Compounds
The therapeutic potential of guanidine-containing molecules, including this compound, is often enhanced through advanced drug delivery systems. These systems are designed to overcome biological barriers, improve compound stability, and ensure targeted delivery to specific cells or tissues. By encapsulating or conjugating guanidine compounds with sophisticated carriers, researchers aim to optimize their pharmacokinetic profiles and therapeutic efficacy. Strategies involving nanoparticle-based formulations and cell-penetrating peptide (CPP) conjugation have shown considerable promise in preclinical studies.
Nanoparticle-Based Formulations and Controlled Release
The encapsulation of guanidine compounds within nanoparticle systems represents a versatile strategy to improve their delivery. Nanoparticles can protect the encapsulated compound from degradation, control its release kinetics, and facilitate its accumulation at target sites through passive or active targeting mechanisms. mdpi.com The inherent positive charge of the guanidinium (B1211019) group at physiological pH can be leveraged for electrostatic interactions with negatively charged nanoparticle components or cell membranes.
Research has explored various nanoparticle platforms for the delivery of molecules containing the guanidinium moiety. For instance, pH-responsive polymer nanocarriers have been developed for the efficient delivery of therapeutic agents. nih.gov One study constructed a nanocarrier modified with aminoguanidine (B1677879) (AG) that demonstrated pH-responsive release of its payload in acidic environments, such as those found in tumors. nih.gov This approach utilizes bidentate hydrogen bonds and electrostatic adsorption between the guanidine groups on the polymer and the drug. nih.gov Similarly, guanidinium-functionalized amphiphilic random copolymers, synthesized via organocatalytic ring-opening polymerization (OROP), can self-assemble into nanoparticles for therapeutic applications. nih.gov The hydrophobicity of these polymers can be tuned to optimize their interaction with cell membranes and enhance their efficacy. nih.gov
Controlled release is a critical feature of these delivery systems, ensuring the compound is released at the desired site and time. This can be achieved through various triggers:
pH-Sensitivity: Nanoparticles can be engineered to be stable at physiological pH but to disassemble and release their cargo in the acidic microenvironment of tumors or intracellular compartments like endosomes. mdpi.comnih.gov
Redox-Sensitivity: The reducing environment inside a cell, which has a high concentration of glutathione (B108866), can be exploited. Drugs can be attached to the nanoparticle or transporter via a disulfide linker, which is stable in the bloodstream but is cleaved inside the cell to release the free drug. nih.gov
Enzymatic Cleavage: Linkers susceptible to cleavage by specific enzymes that are overexpressed at the target site can also be used for controlled release.
The table below summarizes selected research findings on nanoparticle-based systems for guanidinium-containing compounds.
| Nanoparticle System | Guanidine-Containing Component | Release Mechanism | Key Research Finding |
| pH-Responsive Polymer (PAG) | Aminoguanidine (AG) | pH-responsive in acidic tumor microenvironment | Efficiently delivered bortezomib (B1684674) (BTZ) and AG, enhancing immune response activation. nih.gov |
| Guanidinium-Functionalized Copolymers | Guanidinium-functionalized polycarbonate | Concentration-dependent | The hydrophobicity of the polymer played a crucial role in its anticancer efficacy and killing kinetics. nih.gov |
| Guanidinium-based Lipid Nanoparticles (LNPs) | Guanidino-carbonyl-pyrrole (GCP) lipid | pH-sensitive | Formed stable, cholesterol-free, three-component LNPs that efficiently delivered functional mRNA to the spleen. researchgate.net |
| Dendritic Guanidines | Polyester-based dendritic guanidine | N/A (Uptake Enhancement) | Conjugation to iron oxide (Fe3O4) nanoparticles enhanced cellular uptake for improved MRI detection. nih.gov |
This table is generated based on data from the provided text.
Cell-Penetrating Peptide (CPP) Conjugation Strategies
Cell-penetrating peptides (CPPs) are short peptides, typically 5-30 amino acids long, that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes. mdpi.com A significant number of CPPs are rich in cationic amino acids, particularly arginine, whose side chain contains a guanidinium group. strath.ac.uk The guanidinium group is recognized as a key structural feature responsible for the cell-penetrating ability, primarily through its capacity to form strong bidentate hydrogen bonds with negatively charged components on the cell surface, such as phosphates and sulfates. nih.govacs.org
Conjugating therapeutic molecules, including guanidine compounds, to CPPs is a powerful strategy to enhance their cellular uptake and overcome poor membrane permeability. acs.org This approach can increase the intracellular concentration of a drug, potentially leading to greater efficacy. mdpi.com
The synthesis of these bioconjugates often involves solid-phase peptide synthesis (SPPS). mdpi.com In this method, the peptide chain is grown residue by residue while attached to a solid resin support. The guanidine-containing molecule can then be coupled to the N-terminus of the synthesized peptide. mdpi.com The choice of coupling agents is critical for efficient synthesis. mdpi.com Another strategy involves using "clickable" chemistry, where a CPP functionalized with a thiol group can be conjugated to drugs or probes containing a compatible reactive group, such as a maleimide. nih.gov The design of the linker connecting the drug to the CPP is also crucial, as it can be engineered to be cleavable (e.g., by intracellular enzymes or reducing agents), allowing for the controlled release of the active compound inside the target cell. nih.govacs.org
Preclinical studies have demonstrated the potential of this strategy. For example, the bioconjugation of the guanidine compound GVL1 with the well-known CPP, TAT, resulted in a conjugate (GVL1-TAT) with significantly enhanced leishmanicidal activity compared to either the guanidine or the peptide alone. mdpi.commdpi.comnih.gov The increased potency was attributed to the CPP-mediated delivery of the guanidine into the parasite. mdpi.com
The table below highlights research findings related to the conjugation of guanidine compounds with CPPs.
| Guanidine Compound/Moiety | Cell-Penetrating Peptide (CPP) | Linkage/Synthesis Strategy | Key Research Finding |
| GVL1 | TAT(47–56) | Solid-Phase Peptide Synthesis (SPPS); coupling to N-terminal group of the peptide. | The GVL1-TAT bioconjugate showed enhanced antileishmanial activity and high selectivity compared to the individual compounds. mdpi.commdpi.comnih.gov |
| Various Drugs | d-octaarginine | Linker design controls release rate. | Conjugates were not substrates for efflux pumps, overcoming multidrug resistance, and released the free drug only after cellular entry. acs.org |
| Paclitaxel (PTX) | Guanidinium-rich oligophosphoester | Disulfide linker (thiol-click conjugation) | The conjugate evaded Pgp export and released free PTX in the high glutathione environment of the cell, showing efficacy against PTX-resistant cancer cells. nih.gov |
| Guanidine-based γPNA | N/A (inherent CPP property) | Guanidinium group installed at the γ-position of the backbone. | The resulting γGPNAs were readily taken up by mammalian cells and bound to DNA/RNA with high affinity. cmu.edu |
This table is generated based on data from the provided text.
Advanced Research Techniques and Computational Approaches
Computational Chemistry and Molecular Modeling
Computational approaches provide a powerful predictive lens to investigate the properties and potential biological interactions of N-(3-Diethylamino-propyl)-guanidine before committing to extensive laboratory work. These in silico methods offer deep insights into molecular behavior at an atomic level.
Molecular docking and dynamics simulations are instrumental in identifying potential biological targets for guanidine-containing compounds by predicting how they bind to macromolecules. In this approach, the three-dimensional structure of this compound is computationally fitted into the binding sites of various proteins or nucleic acids.
Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a target, estimating the binding affinity. For instance, studies on other guanidine (B92328) derivatives have successfully used docking to understand their interaction with targets like the histamine (B1213489) H₃ and muscarinic M₂/M₄ receptors. acs.orgnih.gov In these models, the positively charged guanidinium (B1211019) group often forms key ionic bonds and hydrogen bonds with acidic residues (like glutamate) in the receptor's binding pocket. nih.gov A similar strategy would be employed for this compound to screen for potential enzyme, receptor, or ion channel targets.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to observe the dynamic behavior of the ligand-target complex over time. These simulations provide a more realistic model of the interaction in a solvated environment, assessing the stability of the predicted binding pose. For example, MD simulations of guanidine-modified natural alkaloids targeting RNA have been used to analyze the formation and stability of hydrogen bonds between the guanidine moiety and the phosphate (B84403) backbone of the RNA target. rsc.org This allows researchers to refine binding hypotheses and understand the structural basis of molecular recognition.
Table 1: Computational Modeling for this compound
| Technique | Application | Predicted Outcome |
|---|---|---|
| Molecular Docking | Prediction of binding mode and affinity to biological targets (e.g., GPCRs, enzymes, RNA). | Identification of potential protein/nucleic acid targets and key interacting residues. |
| Molecular Dynamics | Assessment of the stability and dynamics of the ligand-target complex. | Confirmation of stable binding interactions and elucidation of conformational changes upon binding. |
| DFT Calculations | Analysis of electron distribution, reactivity, and protonation states. | Prediction of pKa, sites susceptible to nucleophilic/electrophilic attack, and stable tautomeric forms. |
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of this compound. These calculations provide fundamental information about the molecule's structure, stability, and reactivity.
Reactivity Analysis: DFT calculations can map the electron density and electrostatic potential of the molecule, revealing its most reactive sites. This is crucial for predicting metabolic pathways and potential chemical transformations. Studies on the parent molecule, guanidine, have used DFT to investigate decomposition pathways and reaction energetics. jes.or.jp
Protonation State and pKa Prediction: The guanidinium group is strongly basic (pKa ≈ 13.6), meaning it is predominantly protonated and positively charged under physiological conditions. scripps.eduwikipedia.org DFT calculations can accurately predict the pKa values of guanidine derivatives and analyze the charge distribution in both the neutral base and its conjugate acid (the guanidinium cation). acs.orgstackexchange.com This is critical because the ionization state governs the molecule's solubility, membrane permeability, and ability to form ionic interactions with biological targets. acs.org Theoretical investigations show that protonation significantly alters the electronic absorption spectrum of the guanidine moiety. aip.orgnih.gov
Biophysical Characterization and Structural Biology
Biophysical techniques provide empirical data to validate and refine computational models. These methods directly probe the structural features of this compound and its interactions with other molecules.
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule in its solid state. To apply this to this compound, the compound would first be crystallized as a salt (e.g., hydrochloride, sulfate (B86663), or nitrate).
The resulting crystal structure would reveal:
Bond Lengths and Angles: Precise measurements of the molecular geometry.
Conformation: The spatial arrangement of the flexible propyl chain and diethylamino group relative to the planar guanidinium head.
Intermolecular Interactions: Detailed information on the hydrogen-bonding networks and packing arrangements in the crystal lattice. For example, crystallographic studies of simple guanidinium salts like guanidinium carbonate show extensive 2D hydrogen-bonding networks. researchgate.net
Furthermore, co-crystallization with a biological target (identified through docking) can provide an atomic-level snapshot of the binding interaction, confirming the specific contacts predicted by computational models. This has been successfully applied to understand how guanidinium ions bind to riboswitches. nih.gov
Spectroscopic methods are vital for confirming the chemical identity and investigating the behavior of this compound in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating molecular structure and dynamics in solution.
¹H and ¹³C NMR: These experiments confirm the presence and connectivity of all hydrogen and carbon atoms in the molecule.
2D NMR (e.g., COSY, HSQC, HMBC): These advanced techniques establish correlations between atoms, confirming the complete structural assignment. For other guanidine derivatives, 2D NMR has been used to study E/Z isomerism and conformational preferences at low temperatures. researchgate.net
Interaction Studies: NMR can also be used to study binding interactions with macromolecules by monitoring chemical shift perturbations or through techniques like Saturation Transfer Difference (STD) NMR. Such methods have been used to characterize the interaction between guanidinium and riboswitch aptamers. nih.gov
Mass Spectrometry (MS): MS is used to determine the exact molecular weight of the compound and to study its fragmentation patterns. This confirms the elemental composition and provides structural information. The NIST database contains reference mass spectra for the parent guanidine molecule, which serves as a benchmark for analyzing derivatives. nist.gov
Biochemical Assays for Target Validation and Pathway Analysis
Once computational and biophysical studies have identified and characterized a potential interaction between this compound and a biological target, biochemical assays are required to validate this interaction and determine its functional consequence. The specific assays employed depend entirely on the nature of the predicted target.
Enzyme Inhibition Assays: If the target is an enzyme, its activity would be measured in the presence and absence of the compound. A dose-response curve would be generated to determine the half-maximal inhibitory concentration (IC₅₀), quantifying the compound's potency.
Receptor Binding Assays: For receptor targets, competitive radioligand binding assays are used to determine the compound's binding affinity (Kᵢ). This has been a standard method for characterizing guanidine derivatives targeting histamine receptors. nih.gov
Cell-Based Assays: To understand the effect in a cellular context, various assays can be used. For example, if the compound is predicted to affect a specific signaling pathway, a reporter gene assay could be employed. In such an assay, cells are engineered to express a reporter protein (like luciferase or GFP) under the control of a promoter regulated by the pathway of interest. This approach has been used to confirm that guanidine controls gene expression via riboswitches in vivo. nih.gov
Transport Assays: If this compound is predicted to interact with a transporter protein, its ability to inhibit or serve as a substrate for the transporter would be measured, often using radio-labeled molecules or mass spectrometry to quantify transport rates across cell membranes.
Table 2: Example Biochemical Assays for Guanidine Compounds
| Assay Type | Purpose | Example Application for a Guanidine Derivative |
|---|---|---|
| Enzyme Inhibition | To quantify the potency of enzyme inhibition (IC₅₀). | Measuring the inhibition of cholinesterases. nih.gov |
| Receptor Binding | To determine the affinity for a receptor (Kᵢ). | Characterizing binding to histamine H₃ receptors. nih.gov |
| Reporter Gene Assay | To measure the effect on gene expression or a signaling pathway. | Assessing guanidine-dependent gene expression control by a riboswitch. nih.gov |
| Cell Viability Assay | To assess cytotoxicity. | Using an MTT test to measure the effect on cancer cell viability. nih.gov |
Future Perspectives and Research Frontiers for N 3 Diethylamino Propyl Guanidine
Design and Synthesis of Highly Selective and Potent Analogues
A critical step in the evolution of N-(3-Diethylamino-propyl)-guanidine as a therapeutic agent is the design and synthesis of analogues with improved potency and selectivity for specific biological targets. The inherent reactivity of the guanidine (B92328) group, coupled with the flexibility of the diethylaminopropyl side chain, offers numerous avenues for structural modification.
One common strategy involves the bioisosteric replacement of the guanidine moiety with groups that mimic its charge distribution and hydrogen-bonding capabilities, such as acylguanidines. nih.gov This approach has been successfully employed in the development of radioligands for the neuropeptide Y Y1 receptor, demonstrating that such modifications can lead to highly potent and selective compounds. nih.gov For this compound, this could involve the synthesis of N-acyl derivatives to fine-tune its interaction with target proteins.
Furthermore, structure-activity relationship (SAR) studies are paramount. By systematically altering the substituents on the guanidine nitrogen atoms and the length and branching of the alkyl chain, researchers can identify key structural features that govern biological activity. For instance, studies on diarylguanidines have shown that the position of substituents on the phenyl rings significantly impacts their affinity for the NMDA receptor ion channel site. nih.gov Similarly, research on histamine (B1213489) H3 receptor antagonists revealed that the length of the alkyl chain connecting the guanidine group to a piperidine (B6355638) ring is crucial for activity. nih.gov Applying these principles to this compound would involve synthesizing a library of related compounds to map its pharmacological profile comprehensively.
The synthesis of such analogues typically involves the reaction of the corresponding amine, 3-diethylaminopropan-1-amine, with a suitable guanylating agent. A common method is the use of N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea, followed by deprotection, which provides a versatile route to various substituted guanidines. mdpi.com
Exploration of Novel Biological Targets and Therapeutic Indications
The guanidine functional group is a common feature in a multitude of biologically active molecules, suggesting that this compound and its derivatives could interact with a wide range of biological targets. nih.gov While the specific targets of this compound are not yet fully elucidated, research on structurally related compounds provides a fertile ground for hypothesis-driven investigation. ontosight.ai
Guanidine derivatives have shown promise as:
Central Nervous System Agents: Diarylguanidines have been developed as selective noncompetitive NMDA receptor antagonists, highlighting their potential in treating neurodegenerative disorders. nih.gov
Enzyme Inhibitors: Biaryl guanidine derivatives have been synthesized and evaluated as inhibitors of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. nih.govsemanticscholar.org
Receptor Modulators: Simple structural modifications of guanidine-based histamine H3 receptor antagonists have led to the discovery of potent muscarinic M2 and M4 receptor antagonists. researchgate.netacs.org
Antimicrobial Agents: The guanidine core is a key feature in many antimicrobial compounds, and novel guanidine-based molecules are being explored for their efficacy against resistant bacterial strains. nih.gov
Anti-inflammatory Agents: Mitogen- and Stress-Activated Kinase 1 (MSK1) has been identified as a therapeutic target in inflammatory diseases, and arylpyridin-2-yl guanidine derivatives have emerged as potential inhibitors. mdpi.com
Anticancer Agents: Some guanidine-based histamine H3R antagonists have demonstrated additional anticancer activity. nih.gov
Future research should, therefore, involve broad-based screening of this compound and its analogues against a panel of receptors and enzymes to uncover novel therapeutic indications.
Optimization of Delivery Systems and In Vivo Pharmacological Profiles
A significant hurdle in the development of many promising drug candidates is achieving efficient delivery to the target site and maintaining a favorable pharmacokinetic profile. The highly basic and hydrophilic nature of the guanidinium (B1211019) group can present challenges for oral bioavailability and cell membrane permeability. taylorandfrancis.com However, this same property can be harnessed to create sophisticated drug delivery systems.
Guanidinium-rich transporters (GRTs), such as cell-penetrating peptides (CPPs) rich in arginine, are known to facilitate the cellular uptake of various cargo molecules. nih.govmit.edumit.edu This principle has been extended to synthetic oligomers and polymers. For example, guanidinium-rich oligophosphoesters have been developed as effective molecular transporters for drug and probe delivery. nih.gov Similarly, polyethyleneimine polymers modified with guanidinyl groups have shown enhanced capability to deliver DNA and siRNA into mammalian cells. nih.gov
Future research could focus on conjugating this compound to such transporter molecules or incorporating its structural motifs into novel polymeric delivery systems. This could enhance its cellular uptake and allow for targeted delivery to specific tissues or cell types, thereby improving its therapeutic index.
Repurposing and Combination Therapies with Existing Agents
Drug repurposing, the identification of new uses for existing drugs, offers a time- and cost-effective approach to therapeutic development. Given the diverse biological activities of guanidine compounds, this compound could be a candidate for repurposing. For instance, cimetidine, a guanidine-containing H2 receptor antagonist, has been investigated for its potential role in treating common warts and as an add-on therapy in colorectal cancer. wikipedia.org
Furthermore, combination therapies, where two or more drugs are used to treat a disease, can offer synergistic effects and overcome drug resistance. A notable example is the combination of the guanidine compound isopropoxy benzene (B151609) guanidine (IBG) with colistin, which has shown a synergistic antibacterial effect against colistin-resistant Salmonella. taylorandfrancis.com
Future research should explore the potential of this compound in combination with other established therapeutic agents. This could involve screening for synergistic interactions with antibiotics, chemotherapeutic agents, or anti-inflammatory drugs to enhance their efficacy or overcome resistance mechanisms. The development of dual-active compounds, where a single molecule modulates two distinct targets, such as the dual H3R/M2R antagonists, also represents a promising avenue. acs.org
Addressing Challenges in Preclinical-to-Clinical Translation
The transition from a promising preclinical candidate to a clinically approved drug is fraught with challenges. Many compounds that show efficacy in in vitro and in vivo animal models fail in human clinical trials due to a lack of efficacy or unforeseen toxicity. Guanidine-based compounds are no exception.
A key challenge is the often-poor correlation between preclinical animal models and human disease. The choice of animal species and strain, as well as the experimental design, must be carefully considered to ensure the results are as translatable as possible. For nanomedicines and drug delivery systems, differences in anatomy and physiology between animal models and humans can significantly impact pharmacokinetics and biodistribution.
Furthermore, the development of robust biomarkers is crucial for predicting which patients are most likely to respond to a particular therapy. For guanidine-based drugs, this could involve identifying genetic markers or protein expression levels that correlate with drug efficacy.
Overcoming these hurdles will require a multidisciplinary approach, involving close collaboration between chemists, pharmacologists, and clinicians. By anticipating these challenges and proactively addressing them during the preclinical development of this compound and its analogues, the likelihood of successful clinical translation can be significantly increased.
Q & A
Q. What are the optimized synthetic routes for N-(3-Diethylamino-propyl)-guanidine, and how can purity be validated?
Methodological Answer: this compound can be synthesized via guanidinylation reactions using guanidinylation agents such as methylsulfonyl thiocarbamate hydroiodide. A typical protocol involves:
- Reacting the precursor (e.g., 3-diethylaminopropylamine) with a guanidinyl donor (e.g., 1.2 equivalents) under reflux in a polar solvent (e.g., methanol) for 12–24 hours .
- Post-reaction purification via vacuum drying and recrystallization in HCl/methanol (5% v/v) to isolate the hydrochloride salt form .
- Purity validation using H NMR (DMSO-d6) for structural confirmation and mass spectrometry (FAB-MS) to verify molecular weight . Typical yields range from 67–77%, depending on alkyl chain length and reaction optimization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR in DMSO-d6 or DO resolve proton environments (e.g., guanidine NH peaks at δ 6.8–7.2 ppm, alkyl chain signals at δ 1.0–3.5 ppm) .
- Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) confirm molecular ions (e.g., [M+H] for CHN, expected m/z 172.2) .
- Elemental Analysis: Combustion analysis verifies C, H, and N content within ±0.3% of theoretical values .
Q. How can researchers screen the basic biological activity of this compound?
Methodological Answer:
- In vitro assays: Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
- Enzyme inhibition: Evaluate interactions with acetylcholinesterase (AChE) via Ellman’s assay, given guanidine derivatives’ modulation of acetylcholine release .
- Cytotoxicity: Use MTT assays on mammalian cell lines (e.g., HEK293) to assess IC values .
Advanced Research Questions
Q. How can conflicting data on the compound’s mechanism of action be resolved?
Methodological Answer:
- Target deconvolution: Combine CRISPR-Cas9 screening and proteomics (e.g., thermal shift assays) to identify binding partners .
- Electrophysiology: For neuroactive compounds, patch-clamp studies on muscle cells can clarify effects on depolarization/repolarization rates, as seen in guanidine analogs .
- Dose-response studies: Replicate experiments across multiple models (e.g., rodent vs. human cell lines) to distinguish species-specific effects .
Q. What strategies optimize the compound’s selectivity for therapeutic targets (e.g., anti-inflammatory vs. anticancer)?
Methodological Answer:
- Structure-Activity Relationship (SAR): Modify substituents (e.g., diethylamino vs. methoxy groups) and test activity in parallel assays .
- Molecular docking: Use software like AutoDock Vina to predict interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
- Pharmacokinetic profiling: Assess metabolic stability (e.g., liver microsome assays) and blood-brain barrier penetration (e.g., PAMPA-BBB) to refine design .
Q. How can catalytic applications of this guanidine derivative be enhanced?
Methodological Answer:
- Solvent optimization: Test polar aprotic solvents (e.g., DMF) to improve reaction atom economy, as demonstrated for TMP-G .
- Immobilization: Anchor the compound on silica or polymer supports for recyclable catalysis .
- Kinetic studies: Use HPLC or GC-MS to monitor reaction rates and identify rate-limiting steps .
Q. What experimental models are suitable for studying its therapeutic potential in metabolic diseases?
Methodological Answer:
- Type 2 Diabetes Models: Administer the compound to streptozotocin-induced diabetic rats and measure oxidative stress markers (e.g., aconitase activity, citrate levels) .
- Inflammatory Models: Use LPS-stimulated macrophages to quantify TNF-α/IL-6 suppression via ELISA .
- Neuroprotection: Test in Alzheimer’s models (e.g., Aβ-induced neuronal damage) with assays for tau phosphorylation and synaptic markers .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data across studies?
Methodological Answer:
- Standardize protocols: Ensure consistent cell lines, serum concentrations, and exposure times .
- Control for redox activity: Measure ROS generation (e.g., DCFH-DA assay), as guanidine derivatives may exhibit pro-oxidant effects at high doses .
- Meta-analysis: Compare data across ≥3 independent studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
